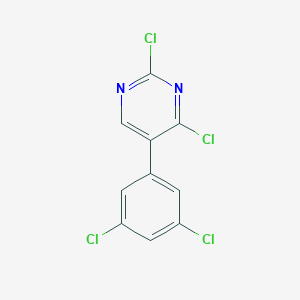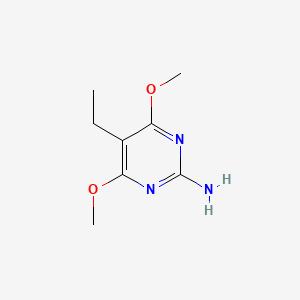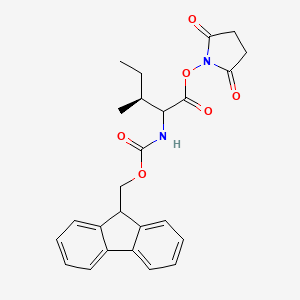![molecular formula C11H13ClN2 B13094280 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride is an organic compound belonging to the class of benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride can be achieved through several synthetic routes. One common method involves the use of aluminum chloride and 1,1-dichloroethane at temperatures ranging from 0 to 20°C . Another method involves the use of sodium hydroxide and bromine at 20°C, followed by the addition of hydrochloric acid and water under reflux conditions for 120 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant in the synthesis of other compounds, such as adamantane derivatives that act as cannabinoid receptor 2 agonists . In biology and medicine, benzazepines, including 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride, are studied for their potential therapeutic effects in treating cardiovascular diseases . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride can be compared with other similar compounds, such as 2,3,4,5-Tetrahydro-1H-benzo[b]azepine and 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one These compounds share a similar benzazepine structure but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-4-11-8-13-5-1-2-10(11)6-9;/h3-4,6,13H,1-2,5,8H2;1H |
InChI Key |
WUKRBKBYXOLFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)



![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)

